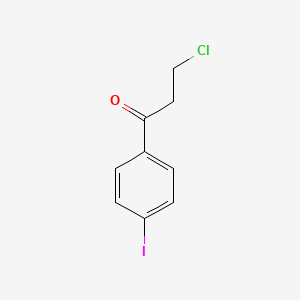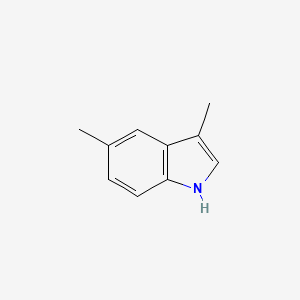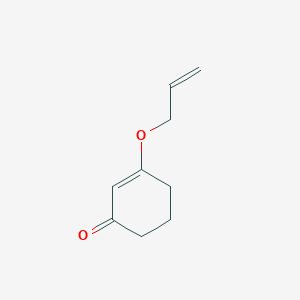
7-Iodooxindole
Overview
Description
Synthesis Analysis
While specific synthesis methods for 7-Iodooxindole were not found in the search results, there are general strategies for the synthesis of spiroindole and spirooxindole scaffolds . These strategies have been an active research field of organic chemistry for well over a century and will be useful in creating new therapeutic agents .Molecular Structure Analysis
The InChI code for 7-Iodooxindole is 1S/C8H6INO/c9-6-3-1-2-5-4-7(11)10-8(5)6/h1-4,10-11H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
7-Iodooxindole is a solid substance . It should be stored in a refrigerated environment .Scientific Research Applications
Synthesis and Chemical Applications
7-Iodooxindole and its derivatives have been explored for their potential in various synthetic applications. For instance, Takács et al. (2016) demonstrated the functionalization of indole at C-5 or C-7 via palladium-catalysed double carbonylation, leading to the synthesis of indole ketocarboxamides and carboxamide dimers. This process included the highly selective double carbonylation reaction at C-7, resulting in the formation of indol-7-ylglyoxylamides, which are of practical importance (Takács et al., 2016).
Anticancer Applications
In the realm of pharmacology, particularly in anticancer research, 7-Iodooxindole derivatives have shown promise. For example, Zhou et al. (2015) reported the enantioselective preparation of chroman-fused spirooxindole derivatives, which inhibited the proliferation of various cancer cell lines. The most potent compound among these induced caspase-independent apoptosis and cell cycle arrest in MCF-7 breast cancer cells by interfering with the p53-MDM2 interaction and downstream pathways (Zhou et al., 2015).
Antibiofilm and Antivirulence Properties
7-Iodooxindole derivatives have also been explored for their antibiofilm and antivirulence properties. Manoharan et al. (2018) found that certain indole derivatives, including 7-benzyloxyindole, inhibited biofilm formation in Candida albicans more effectively than conventional antifungal agents. They also hindered hyphal formation, which is a crucial virulence factor in this pathogen (Manoharan et al., 2018).
Iodocarbocyclization Reactions
An interesting study by Zhang et al. (2018) discussed the iodocarbocyclization of alkenes for synthesizing iodooxindoles. This reaction demonstrated excellent tolerance for various functional groups, highlighting the versatility of iodooxindole in synthetic chemistry (Zhang et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
This compound, like many indole derivatives, may interact with a variety of biological targets due to its aromatic heterocyclic structure .
Mode of Action
It’s known that indole derivatives often work by binding to receptors or enzymes, altering their function and leading to changes in cellular processes .
Biochemical Pathways
For instance, some indole derivatives have been found to influence quorum sensing in bacteria, affecting microbial communication and behavior .
Pharmacokinetics
The pharmacokinetics of a compound can greatly impact its bioavailability and overall effectiveness .
Result of Action
Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Action Environment
The action, efficacy, and stability of 7-Iodooxindole can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and activity .
properties
IUPAC Name |
7-iodo-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO/c9-6-3-1-2-5-4-7(11)10-8(5)6/h1-3H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJWMAKCVALVKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)I)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299073 | |
| Record name | 1,3-Dihydro-7-iodo-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31676-49-0 | |
| Record name | 1,3-Dihydro-7-iodo-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31676-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-7-iodo-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(3-Indolyl)methylene]-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanehydrazide](/img/structure/B3189296.png)

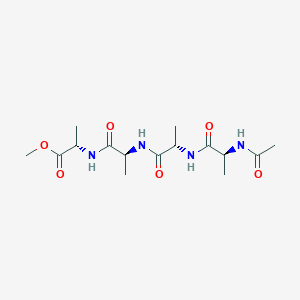

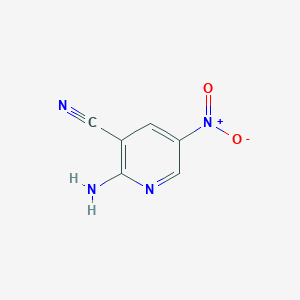

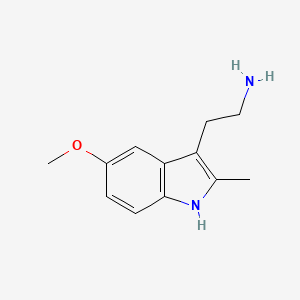

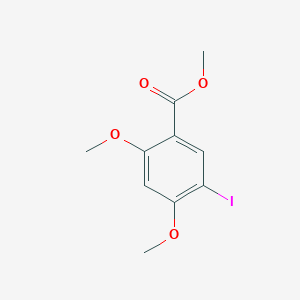
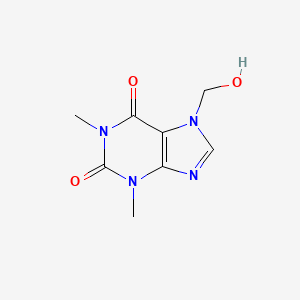
![(3aR,4R,6S,6aS)-4-(tert-butoxycarbonylamino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylic acid](/img/structure/B3189370.png)
